molecular formula C33H40O19 B1254361 Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside CAS No. 124027-49-2

Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside

Cat. No.: B1254361
CAS No.: 124027-49-2
M. Wt: 740.7 g/mol
InChI Key: DDELFAUOHDSZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside belongs to the class of organic compounds known as flavonoid-7-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C7-position. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in broad bean and pulses. This makes this compound a potential biomarker for the consumption of these food products.
7-[(6-deoxyhexopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside is a member of flavonoids and a glycoside.

Scientific Research Applications

Isolation and Characterization

Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside has been identified in various plants, demonstrating its widespread presence in nature. For instance, it was isolated from the flowers of Delphinium formosum and characterized using spectral and chemical methods (Özden et al., 1998). Similarly, its presence was noted in leaves of Warburgia ugandensis, alongside other flavonol glycosides, determined through spectroscopic and chemical methods (Manguro et al., 2003).

Potential Medicinal Applications

This compound has been explored for its potential in medicinal applications. For example, a study on Schima wallichii Korth. leaves, which are consumed by non-human primates, isolated this compound and investigated its anti-cancer activities. It was found to inhibit cell proliferation in MCF-7 breast cancer cells and promote apoptosis via the caspase signaling cascade (Diantini et al., 2012). Another study demonstrated its potential in treating prostate cancer, showing its ability to inhibit cell proliferation in LNCaP human prostate cancer cell lines by upregulating the expression of various caspase proteins (Halimah et al., 2015).

Bioactivity and Enzymatic Preparation

Kaempferol and its glycosides, including this compound, have been noted for their diverse bioactivities. A comparative study of kaempferol and its glycosides revealed differences in antitumor, antioxidant, and anti-inflammatory activities. The study also discussed the enzymatic preparation of kaempferol from its glycosides, highlighting an environmentally friendly approach to obtaining biologically active compounds (Wang et al., 2018).

Properties

CAS No.

124027-49-2

Molecular Formula

C33H40O19

Molecular Weight

740.7 g/mol

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one

InChI

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)48-14-7-15(36)18-16(8-14)49-28(12-3-5-13(35)6-4-12)29(22(18)40)51-33-30(25(43)21(39)17(9-34)50-33)52-32-27(45)24(42)20(38)11(2)47-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3

InChI Key

DDELFAUOHDSZJL-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O

Origin of Product

United States

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